molecular formula C17H11Cl2N5 B2620331 N,1-bis(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890946-07-3

N,1-bis(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2620331
CAS No.: 890946-07-3
M. Wt: 356.21
InChI Key: GVDYCTRJZJOWRJ-UHFFFAOYSA-N
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Description

N,1-bis(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable pyrimidine derivative under acidic conditions . The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,1-bis(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,1-bis(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP mimic, binding to the active site of kinases and inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Pyrazolo[3,4-d]pyrimidine derivatives with various substitutions

Uniqueness

N,1-bis(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of two 3-chlorophenyl groups enhances its ability to interact with hydrophobic pockets in target proteins, potentially increasing its potency and selectivity compared to other similar compounds .

Properties

IUPAC Name

N,1-bis(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5/c18-11-3-1-5-13(7-11)23-16-15-9-22-24(17(15)21-10-20-16)14-6-2-4-12(19)8-14/h1-10H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDYCTRJZJOWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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